molecular formula C17H18O3 B053663 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone CAS No. 118824-96-7

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Cat. No.: B053663
CAS No.: 118824-96-7
M. Wt: 270.32 g/mol
InChI Key: ARIPVVKYYGZBBM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-16(20-11-14-7-5-4-6-8-14)10-9-15(13(2)18)17(12)19-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIPVVKYYGZBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352949
Record name 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118824-96-7
Record name 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone
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Chemical Reactions Analysis

Types of Reactions: Cispentacin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, difunctionalized cispentacin derivatives can be synthesized through C–C double bond functionalization by dihydroxylation, followed by oxidative ring cleavage and transformation of the dialdehyde intermediates .

Common Reagents and Conditions: Common reagents used in the synthesis of cispentacin derivatives include diendo-norbornene β-amino acid, which undergoes stereocontrolled routes to form new stereogenic centers . The reaction conditions often involve the use of organic solvents and specific catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various cispentacin derivatives with enhanced antifungal activity. For instance, (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid is a derivative with superior efficacy against fungal infections .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

  • Pharmaceutical Intermediate:
    • It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in synthesizing derivatives that exhibit anti-inflammatory and analgesic properties .
  • Chemical Reactivity Studies:
    • Research has shown that 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone can undergo electrophilic aromatic substitution (EAS) predominantly at ortho and para positions due to resonance stabilization provided by its substituents. This characteristic is crucial for designing compounds with specific reactivities.
  • Biological Activity:
    • Some studies have suggested potential biological activities of related compounds, including insecticidal properties. For example, benzoquinones derived from similar structures have been shown to deter mosquitoes, indicating that derivatives of this compound might also possess such activities .

Case Study 1: Synthesis of Derivatives

A study focused on the chemo-selective benzylation of 2,4-dihydroxy-3-methylacetophenone resulted in the formation of the 4-benzyloxy derivative. This reaction pathway highlights the utility of this compound as an intermediate in synthesizing more complex molecules .

Case Study 2: Insect Deterrent Properties

Research conducted on benzoquinones derived from similar acetophenones demonstrated their effectiveness in deterring mosquitoes. The study involved applying these compounds to membranes and measuring mosquito landings, which provided insights into their potential as natural insect repellents .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical SynthesisKey intermediate for synthesizing biologically active compounds
Chemical ReactivityUndergoes electrophilic aromatic substitution; useful for designing reactive intermediates
Biological ActivityPotential insect deterrent properties demonstrated in studies involving benzoquinones

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Ketones

Positional Isomers and Functional Group Modifications
Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Key Differences vs. Target Compound References
4'-Benzyloxy-2'-methoxy-3'-methylacetophenone 118824-96-7 C₁₇H₁₈O₃ 4'-OCH₂C₆H₅, 2'-OCH₃, 3'-CH₃ 72–74 Reference compound
4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone N/A C₁₈H₂₀O₃ Propionyl (C=OCH₂CH₃) instead of acetyl N/A Longer acyl chain; increased lipophilicity
4'-Methoxy-3'-methylacetophenone 10024-90-5 C₁₀H₁₂O₂ 4'-OCH₃, 3'-CH₃ N/A Lacks benzyloxy group; smaller molecular size
2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone 69480-06-4 C₁₀H₁₂O₄ 2',6'-OH, 4'-OCH₃, 3'-CH₃ N/A Two hydroxyl groups; higher polarity
4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone 73640-74-1 C₁₆H₁₆O₃ 4'-OCH₂C₆H₅, 2'-OH, 3'-CH₃ N/A Hydroxyl instead of methoxy at 2'; acidic
Key Observations :

Benzyloxy Group Impact: The benzyloxy group in the target compound enhances lipophilicity compared to analogs lacking this group (e.g., 4'-Methoxy-3'-methylacetophenone) . This substituent also introduces steric bulk, affecting reactivity in substitution reactions .

Hydroxyl vs. Methoxy: Replacement of 2'-methoxy with hydroxyl (e.g., 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone) increases hydrogen-bonding capacity and acidity (pKa ~10–12 for phenolic OH) , making it more reactive in electrophilic substitutions.

Acyl Chain Modifications: Propiophenone derivatives (e.g., 4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone) exhibit altered solubility and bioavailability due to extended alkyl chains .

Reactivity Trends :
  • Electrophilic Substitution : The 4'-benzyloxy group directs incoming electrophiles to the ortho/para positions, while the 2'-methoxy group further modulates regioselectivity .
  • Deprotection: Benzyloxy groups can be removed via hydrogenolysis, enabling access to hydroxylated derivatives .

Biological Activity

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of chalcones, which are known for their diverse biological activities. Its molecular formula is C17H18O3, and it features a benzyl ether and methoxy group that contribute to its reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that chalcones can inhibit various bacterial strains. The structure of this compound suggests potential antimicrobial properties due to its ability to disrupt bacterial cell membranes.
  • Antiviral Activity : Chalcones have been investigated for their antiviral properties, particularly against RNA viruses. The compound's structural features may allow it to interact with viral proteins, inhibiting replication.
  • Anti-inflammatory Effects : Inflammation is a critical factor in many diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Interaction with Cellular Receptors : Its ability to bind to specific receptors could modulate signaling pathways related to inflammation and immune responses.
  • Radical Scavenging : The presence of methoxy and benzyloxy groups may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have documented the biological activities of chalcones similar to this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Anti-inflammatory EffectsShowed reduced levels of TNF-alpha in treated cells.
Antimicrobial PropertiesExhibited activity against Gram-positive bacteria with MIC values < 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-benzyloxy-2'-methoxy-3'-methylacetophenone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Mannich reactions, leveraging aromatic substitution patterns. For example, benzyloxy and methoxy groups are typically introduced via nucleophilic substitution under alkaline conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) to confirm absence of byproducts like unreacted acetophenone derivatives .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₈O₃, m/z 270.1256) and NMR spectroscopy for structural elucidation. Key signals include:

  • ¹H NMR : Benzyloxy protons (δ 4.8–5.2 ppm, singlet), methoxy group (δ 3.8–3.9 ppm), and methylacetophenone (δ 2.5–2.7 ppm, singlet).
  • ¹³C NMR : Carbonyl resonance (δ 205–210 ppm) and aromatic carbons (δ 110–160 ppm). Cross-validation with FT-IR (C=O stretch at ~1680 cm⁻¹) ensures accuracy .

Q. What are the critical storage conditions to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to humidity, which may hydrolyze the benzyloxy group. Stability studies under accelerated conditions (40°C/75% RH for 30 days) can assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Existing safety data sheets (SDS) indicate insufficient toxicological profiling . To address contradictions:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Compare results with structurally analogous compounds (e.g., 4′-hydroxy-3′,5′-dimethoxyacetophenone) to infer potential hazards.
  • Publish findings with raw data to enable meta-analyses .

Q. What advanced analytical techniques are suitable for studying its stability in reaction matrices?

  • Methodological Answer : Use LC-MS/MS to track degradation products in complex mixtures. For photostability, employ UV-visible spectroscopy under controlled irradiation (ICH Q1B guidelines). Kinetic studies (Arrhenius plots) at varying temperatures/pH levels quantify activation energy for decomposition .

Q. How can computational modeling predict reactivity in novel synthetic applications?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) reactivity indices. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymes like cytochrome P450 for metabolic pathway predictions. Validate models with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Benzyloxy-2'-methoxy-3'-methylacetophenone
Reactant of Route 2
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4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

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